N,N'-bis(3-cyanophenyl)hexanediamide
Description
N,N'-bis(3-cyanophenyl)hexanediamide is a symmetric alkanediamide derivative featuring two 3-cyanophenyl groups attached to a hexanediamide backbone. The meta-cyano substituents contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N,N//'-bis(3-cyanophenyl)hexanediamide |
InChI |
InChI=1S/C20H18N4O2/c21-13-15-5-3-7-17(11-15)23-19(25)9-1-2-10-20(26)24-18-8-4-6-16(12-18)14-22/h3-8,11-12H,1-2,9-10H2,(H,23,25)(H,24,26) |
InChI Key |
GGUOJTUPVJJBKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C#N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Chain Length Effects
The biological and physicochemical properties of alkanediamides are highly dependent on substituent positions (para vs. meta) and aliphatic chain length (e.g., pentanediamide vs. hexanediamide).
Table 1: Key Properties of N,N'-bis(3-cyanophenyl)hexanediamide and Analogs
*Estimated based on molecular formula (C₂₂H₂₀N₄O₂).
†Predicted using analogous structures.
Key Observations:
Substituent Position: Meta substituents (e.g., 3-CN, 3-C₂H₅) reduce aqueous solubility compared to para-substituted analogs (e.g., 4-CN, 4-amidine) due to asymmetric polarity . Para-amidine groups (e.g., in N,N′-bis[4-(aminoiminomethyl)phenyl] hexanediamide) enhance trypanocidal activity (IC50 = 2–3 nM), whereas meta-substituted derivatives likely exhibit reduced potency .
Chain Length: Hexanediamide (m=6) balances lipophilicity and membrane permeability, making it suitable for antimicrobial applications . Shorter chains (e.g., pentanediamide, m=5) may improve synthesis yields (e.g., 68% for N,N'-bis(4-cyanophenyl)pentanediamide) but reduce activity against certain pathogens .
Physicochemical Properties
- logP and Solubility: The meta-cyano substituent in this compound likely lowers logP (~3.5) compared to ethyl (logP = 4.24) or chlorinated analogs (logP ~5.1), improving membrane permeability but reducing lipid solubility . Low aqueous solubility (logSw = -4.26 in ethyl analogs) may limit bioavailability, necessitating formulation optimizations .
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